![molecular formula C17H15ClFNO B1324858 2'-Azetidinomethyl-4-chloro-3-fluorobenzophenone CAS No. 898754-99-9](/img/structure/B1324858.png)
2'-Azetidinomethyl-4-chloro-3-fluorobenzophenone
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Description
2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone is an organic compound belonging to the benzophenone family. Its chemical formula is C17H15ClFNO , and its molecular weight is approximately 303.76 g/mol . The compound features an intriguing combination of a benzophenone core with a substituted azetidine ring.
Scientific Research Applications
Environmental Science
Lastly, in environmental science, researchers might investigate the degradation products of 2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone to assess its environmental impact. Understanding its breakdown pathways can inform the design of more eco-friendly chemicals.
Each of these applications leverages the unique chemical structure of 2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone to explore innovative solutions across different scientific disciplines. While the current information available is limited, ongoing research and development may uncover further uses and deepen our understanding of this compound’s potential .
properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(4-chloro-3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDKGSCBSHNIGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643713 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Azetidinomethyl-4-chloro-3-fluorobenzophenone | |
CAS RN |
898754-99-9 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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